molecular formula C11H15FN2O B12868527 (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine CAS No. 1187929-61-8

(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine

Cat. No.: B12868527
CAS No.: 1187929-61-8
M. Wt: 210.25 g/mol
InChI Key: GANOIVNLPVHGHP-UHFFFAOYSA-N
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Description

(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 g/mol . This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a phenyl group attached to a methylamine moiety.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

The compound (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine , also known as 3-fluoro-4-(morpholin-4-yl)phenylmethanamine , is a fluorinated aromatic amine that has garnered attention due to its potential biological activities, particularly in cancer therapy and as an antibacterial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

The biological activity of this compound primarily involves its interaction with various protein kinases. Protein kinases play a critical role in signal transduction pathways that regulate cell growth and proliferation. The compound has been studied for its potential to inhibit receptor-type tyrosine kinases, which are implicated in several types of cancers.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound acts as a small-molecule inhibitor that can modulate the activity of kinases such as c-Met and VEGFR2, which are associated with tumor growth and angiogenesis .
  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Anticancer Activity

A series of studies have been conducted to evaluate the anticancer properties of this compound:

Cell LineIC50 (µM)Notes
MCF-70.64Effective against breast cancer
HeLa0.75Significant cytotoxicity observed
HCT1160.5Inhibition of cell proliferation

These results indicate that the compound has potent antitumor effects across multiple cancer types, suggesting its potential as a therapeutic agent.

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity against gram-positive bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Streptococcus pneumoniae1 µg/mL

These findings highlight the dual potential of this compound as both an anticancer and antibacterial agent .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells, demonstrating significant reductions in cell viability and induction of apoptosis markers after treatment with varying concentrations .
  • Combination Therapy : In combination with other chemotherapeutics, this compound enhanced therapeutic efficacy, resulting in improved survival rates in murine models bearing tumors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.
  • Morpholine Ring : The morpholine moiety contributes to increased solubility and bioavailability, facilitating better interaction with biological targets.

Properties

CAS No.

1187929-61-8

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

3-fluoro-N-methyl-4-morpholin-4-ylaniline

InChI

InChI=1S/C11H15FN2O/c1-13-9-2-3-11(10(12)8-9)14-4-6-15-7-5-14/h2-3,8,13H,4-7H2,1H3

InChI Key

GANOIVNLPVHGHP-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)N2CCOCC2)F

Origin of Product

United States

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